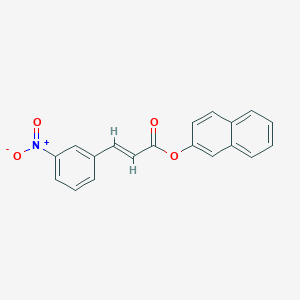![molecular formula C20H18ClN3O4 B5690283 N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690283.png)
N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, also known as CDP323, is a small molecule inhibitor that is being studied for its potential uses in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in preclinical studies. In
Mécanisme D'action
N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide works by inhibiting the activity of a specific enzyme called phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of cyclic adenosine monophosphate (cAMP), a molecule that plays a role in various cellular processes, including inflammation and cell growth. By inhibiting PDE4, N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide increases the levels of cAMP, which leads to the inhibition of inflammation and cell growth.
Biochemical and Physiological Effects:
In preclinical studies, N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to have several biochemical and physiological effects. These include the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from damage. Additionally, N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to have a good safety profile and low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is its potential use in various scientific research applications, including cancer, inflammation, and neurodegenerative diseases. Additionally, N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to have a good safety profile in animal studies. However, one limitation of N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is its limited solubility in water, which may affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to explore the potential uses of N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide in various scientific research applications, including cancer, inflammation, and neurodegenerative diseases. Finally, the development of more soluble forms of N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide may improve its efficacy in certain experiments.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential uses in various scientific research applications, including cancer, inflammation, and neurodegenerative diseases. The compound works by inhibiting the activity of PDE4, which leads to the inhibition of inflammation and cell growth. While N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several advantages, including a good safety profile, it also has limitations, such as limited solubility in water. Further studies are needed to explore the potential uses of N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide in various scientific research applications and to develop more efficient synthesis methods and more soluble forms of the compound.
Méthodes De Synthèse
N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been synthesized using different methods, including a one-pot synthesis and a multi-step synthesis. The one-pot synthesis involves the reaction of 2-chlorobenzoyl chloride with 3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazine in the presence of a base and a catalyst. The multi-step synthesis involves the preparation of 2-chlorobenzoyl chloride and 3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazine separately, followed by their reaction in the presence of a base and a catalyst.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been studied for its potential uses in various scientific research applications, including cancer, inflammation, and neurodegenerative diseases. In preclinical studies, N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-27-17-9-7-13(11-18(17)28-2)15-8-10-20(26)24(23-15)12-19(25)22-16-6-4-3-5-14(16)21/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEBIUFWNPACFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline](/img/structure/B5690205.png)
![N'-((3S*,4R*)-1-{[2-(ethylamino)-5-pyrimidinyl]methyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylsulfamide](/img/structure/B5690206.png)


![N-[2-(3,3-diphenylpiperidin-1-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B5690228.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5690269.png)
![6-(4-fluorophenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5690274.png)

![1'-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5690288.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5690293.png)
![3,5-dimethyl-1-[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-pyrrolidinyl]-1H-pyrazole](/img/structure/B5690296.png)
![7-methyl-2-(2-phenoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5690303.png)
![{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B5690308.png)
![4-{[1-benzyl-5-(1,3-thiazol-4-ylmethyl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5690309.png)